molecular formula C21H21ClN2O3S B2876020 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole CAS No. 321685-27-2

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole

Cat. No.: B2876020
CAS No.: 321685-27-2
M. Wt: 416.92
InChI Key: VRODAYLSIJDGLG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole is a synthetically designed small molecule that incorporates multiple pharmacologically significant motifs, making it a compelling candidate for exploratory research in medicinal chemistry and drug discovery. The compound's structure features an oxazole ring, a privileged scaffold in medicinal chemistry known for its diverse bioactivity . This core is further functionalized with a 4-chlorophenyl group, a common substituent found in compounds with various documented biological activities, and a piperidine ring, a nitrogen-containing heterocycle that frequently contributes to molecular recognition and bioavailability . The presence of the tosyl (p-toluenesulfonyl) group offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships or use the molecule as a synthetic intermediate. Given this structural profile, the compound presents significant research value. It serves as a key intermediate for the synthesis of more complex heterocyclic systems . Furthermore, it provides a versatile template for in vitro biological screening. Researchers can investigate its potential interaction with various enzymatic targets and cellular pathways, particularly in oncology and infectious disease, as related structures have shown antitumor and antiviral properties . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-15-5-11-18(12-6-15)28(25,26)20-21(24-13-3-2-4-14-24)27-19(23-20)16-7-9-17(22)10-8-16/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODAYLSIJDGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and piperidinyl groups. The tosylation step is usually performed to enhance the compound’s stability and reactivity.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole intermediate.

    Piperidinyl Group Addition: The piperidinyl group is typically added through a nucleophilic substitution reaction, where piperidine reacts with the chlorophenyl-oxazole intermediate.

    Tosylation: The final step involves the tosylation of the oxazole ring, which is achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-4-tosyloxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxadiazole Derivatives

Ahsan et al. synthesized 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives (e.g., compounds 106 and 107) with notable anticancer activity. These compounds differ from the target oxazole in their core structure (1,3,4-oxadiazole vs. oxazole) but share the 4-chlorophenyl group. In vitro studies revealed growth inhibition percentages (GP) of 98.74% and 95.37% against leukemia (SR) and breast cancer (MCF7) cell lines at 10<sup>-5</sup> M, attributed to enhanced π-π stacking and hydrogen bonding with biological targets .

Imidazole Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () exhibited superior docking scores (Glide score: -9.2, Glide energy: -54.3 kcal/mol) against sirtuin family proteins compared to other analogs. This compound inhibited nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, suggesting that the 4-chlorophenyl group contributes to target affinity regardless of the core heterocycle .

Substituent Modifications

Piperidine vs. Piperazine Derivatives

The compound 2-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)-4-tosyloxazole () is a positional isomer of the target compound, with chlorine at the 2-position of the phenyl ring and a 4-methylpiperazine group replacing piperidine. Methylpiperazine may enhance water solubility, while the 2-chlorophenyl substitution could sterically hinder interactions with flat binding pockets (e.g., kinase active sites). This highlights the critical role of substituent position in bioactivity .

Pyrazole-Based Analogs

Rimonabant (), a pyrazole derivative with a 4-chlorophenyl group and piperidine substituent, is a cannabinoid receptor antagonist. Its structural similarity to the target oxazole underscores the importance of heterocycle choice: pyrazole’s additional nitrogen atom enables distinct hydrogen-bonding interactions, while oxazole’s oxygen atom may alter polarity and metabolic stability .

Mechanistic Insights

  • Core Heterocycle : Oxazoles and oxadiazoles exhibit similar planarity, but oxadiazoles’ additional nitrogen may enhance hydrogen bonding. Imidazoles, with two nitrogens, show stronger sirtuin inhibition .
  • Substituent Position : 4-Chlorophenyl groups improve binding to hydrophobic pockets (e.g., in kinases), whereas 2-substituted analogs may reduce affinity due to steric effects .
  • Sulfonyl Groups : The tosyl moiety in the target compound likely enhances stability and membrane permeability compared to methyl or ethyl esters in other analogs .

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